1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane and related compounds typically involves the hydrosilylation of trichlorosilane with corresponding 1H,1H,2H-polyfluoro-1-alkenes in the presence of a catalyst, followed by a reaction with sodium methoxide for surface modification purposes (Yoshino et al., 1993).

Molecular Structure Analysis

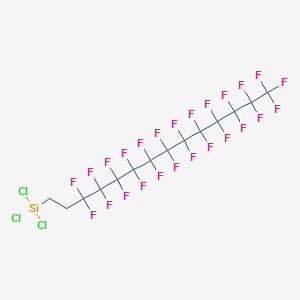

The molecular structure of 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane is characterized by its perfluorinated carbon chain and trichlorosilane group, which is key to its chemical and physical properties. Studies involving similar compounds have utilized various spectroscopic methods, such as NMR, to elucidate their structures (Ernst & Ibrom, 1997).

Chemical Reactions and Properties

The compound's reactivity and chemical behavior are influenced by the presence of the fluorinated carbon chain and silane group. Its hydrolysis and cohydrolysis with dimethyldichlorosilane, for example, are crucial for understanding its applications in creating hydrophobic surfaces (Zhenhua, 1987).

Physical Properties Analysis

1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane exhibits unique physical properties, such as thermal stability and frictional responses, when applied as a self-assembled monolayer on various substrates. These properties significantly affect its applications in materials science (Devaprakasam et al., 2004).

Chemical Properties Analysis

The chemical properties of 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane, including its hydrophobicity and stability, are central to its utility in surface modification. Its ability to form stable, hydrophobic coatings on various materials is a significant area of interest (Khatri et al., 2005).

Wissenschaftliche Forschungsanwendungen

Fabrication of Superhydrophobic Surfaces : This compound is utilized to create superhydrophobic surfaces with hierarchical structures on copper and galvanized iron substrates (Xu et al., 2008). It is also used to prepare superhydrophobic coatings on zinc, serving as effective corrosion barriers (Liu et al., 2009).

Improvement in Corrosion Resistance : Studies have shown that it enhances the corrosion resistance of Ti alloys in NaCl solutions due to composite wetting states or interfaces with numerous air pockets (Ou et al., 2012).

Use in Organic Electronic Applications : 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) finds extensive use in organic electronic applications (Roscioni et al., 2016).

Textile Finishing Applications : This compound is employed in textile finishing processes (Qing et al., 2002).

Enhancing Photoconversion Efficiency : It is used in new multifunctional coatings for organic photovoltaics, significantly enhancing photoconversion efficiency (Šiffalovič et al., 2014).

Lubricant Additive : As a lubricant additive, it exhibits excellent antifriction and abrasion resistance in various composites (Li & Guo, 2017).

Thermal Stability : Studies have characterized its thermal stability on different surfaces, including oxidized Si(100) and aluminum substrates (Frechette et al., 2006; Devaprakasam et al., 2004).

Surface Modification of Glass Plates : It is known for its high modification ability for the surface modification of glass plates (Yoshino et al., 1993).

Nano-Structure Fabrication : It is used as resists for silicon and metal surfaces in nano-structure fabrication (Sung et al., 2003).

Friction and Wear Properties : UV radiation treatment on its self-assembled monolayers can modify surface structure and wettability, influencing friction and wear properties (Hui-che, 2013).

Safety And Hazards

- Toxicity : Handle with care; avoid inhalation or skin contact.

- Corrosivity : Trichlorosilane groups can be corrosive to certain materials.

- Flammability : Not specified in the available data.

Zukünftige Richtungen

Research on 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane continues to explore its applications in surface modification, coatings, and functional materials. Investigating its compatibility with different substrates and optimizing synthesis methods are crucial for future advancements.

Eigenschaften

IUPAC Name |

trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Cl3F25Si/c15-43(16,17)2-1-3(18,19)4(20,21)5(22,23)6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)42/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHTUOVNMZYWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Cl3F25Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382353 | |

| Record name | 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

781.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane | |

CAS RN |

102488-50-6 | |

| Record name | 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

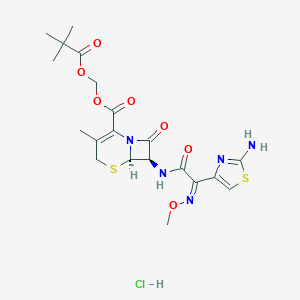

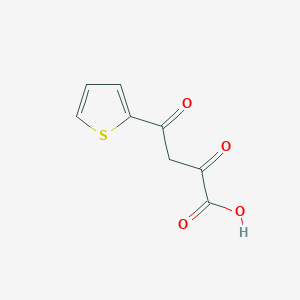

![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)